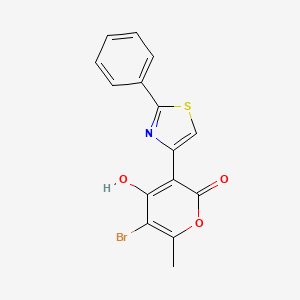![molecular formula C20H30N2O3 B13373094 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate is a chemical compound with a complex structure that includes a diethylamino group, a cyclopentylacetyl group, and a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with cyclopentylacetyl chloride to form 4-[(cyclopentylacetyl)amino]benzoic acid. This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
相似化合物的比较
Similar Compounds
Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate: This compound has a similar structure but with an ethyl group instead of a cyclopentyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another related compound with a benzamide moiety instead of a benzoate group.
Uniqueness
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate is unique due to the presence of the cyclopentylacetyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
属性
分子式 |
C20H30N2O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-[(2-cyclopentylacetyl)amino]benzoate |
InChI |
InChI=1S/C20H30N2O3/c1-3-22(4-2)13-14-25-20(24)17-9-11-18(12-10-17)21-19(23)15-16-7-5-6-8-16/h9-12,16H,3-8,13-15H2,1-2H3,(H,21,23) |
InChI 键 |
PMNAGWYVZZJRRB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)

![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)

![6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
![4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine](/img/structure/B13373048.png)

![Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B13373054.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373069.png)
